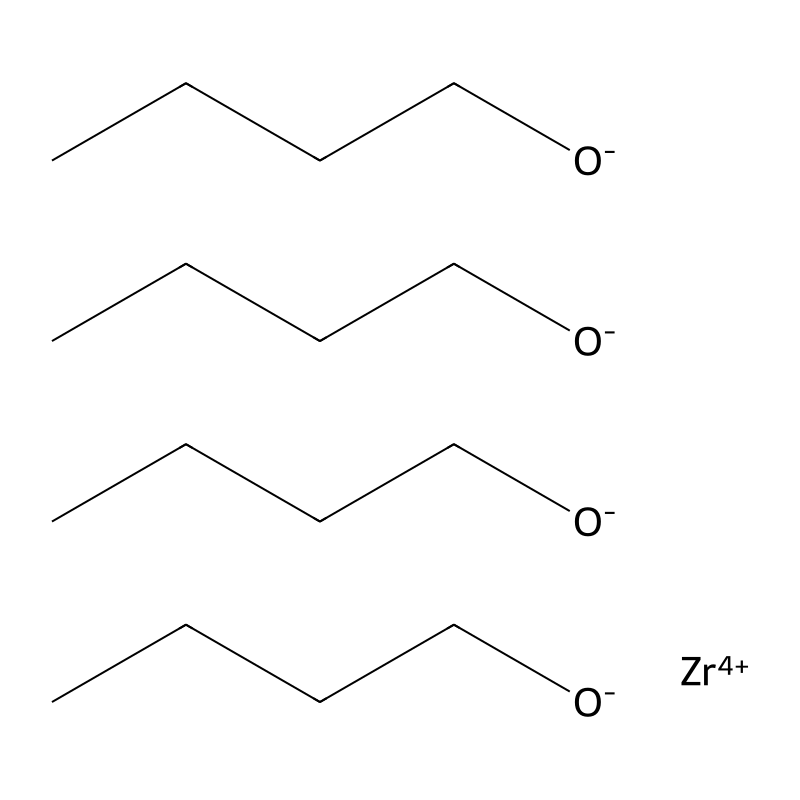

Zirconium butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Zirconium Oxide Nanoparticles

Zirconium butoxide serves as a vital starting material for synthesizing zirconium oxide (ZrO₂) nanoparticles. When it reacts with water or alcohol solutions, it undergoes hydrolysis and condensation, leading to the formation of ZrO₂ nanoparticles. These nanoparticles possess valuable properties like high surface area, chemical stability, and tunable porosity, making them desirable for diverse research areas including:

- Catalysis: ZrO₂ nanoparticles act as efficient catalysts for various chemical reactions due to their large surface area and Lewis acidity.

- Fuel cells: ZrO₂ nanoparticles doped with specific elements (e.g., yttrium) exhibit high ionic conductivity, making them crucial components of solid oxide fuel cells.

- Biomedical applications: ZrO₂ nanoparticles find potential applications in drug delivery, biosensors, and bioimaging due to their biocompatibility and unique surface properties.

Precursor for Thin Film Deposition

Zirconium butoxide is a valuable precursor for depositing thin films of zirconium oxide and related materials using techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). These techniques offer precise control over film thickness and composition, making them suitable for various research applications:

- Microelectronics: ZrO₂ thin films are used as gate dielectrics in transistors due to their high dielectric constant and excellent insulating properties.

- Optoelectronics: Doped ZrO₂ thin films exhibit interesting optical properties, making them useful for developing optical waveguides, modulators, and sensors.

- Photocatalysis: ZrO₂ thin films doped with elements like nitrogen can act as efficient photocatalysts for water splitting and degradation of pollutants.

Other Research Applications

Beyond its role in nanoparticle synthesis and thin film deposition, zirconium butoxide finds applications in various other scientific research fields:

- Sol-gel processing: Zr(OC₄H₉)₄ is used as a precursor for preparing sol-gel derived materials, which are used in developing coatings, membranes, and other functional materials.

- Synthesis of novel materials: Zr(OC₄H₉)₄ can be used to synthesize various novel materials with tailored properties, such as metal-organic frameworks and composite materials.

Zirconium butoxide, also known as zirconium(IV) butoxide, is a metal alkoxide with the chemical formula CHOZr. It appears as a clear yellow viscous liquid and is primarily used in various chemical applications, including catalysis and as a precursor for zirconium oxide materials. The compound is categorized under hazardous agents due to its corrosive nature, capable of causing skin burns, eye irritation, and respiratory issues upon exposure .

Zirconium butoxide is a flammable liquid and can irritate skin and eyes upon contact. It is also classified as a hazardous air pollutant due to its potential to form volatile organic compounds (VOCs) upon decomposition.

Here are some safety precautions to consider when handling zirconium butoxide:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Handle in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from heat and moisture.

- Acylation Reactions: Zirconium butoxide reacts with acetyl chloride to form zirconium acetyl butoxide, showcasing its utility as a reagent in organic chemistry .

- Hydrolysis: In the presence of water, zirconium butoxide can hydrolyze to form zirconium oxide and butanol. This reaction is significant in the preparation of zirconia ceramics.

- Electrochemical Synthesis: An electrochemical method has been developed for synthesizing zirconium n-butoxide, which involves the reduction of zirconium salts .

The biological activity of zirconium butoxide is primarily linked to its toxicological profile. Exposure can lead to:

- Dermatotoxicity: Skin contact can cause severe irritation and burns.

- Respiratory Effects: Inhalation may lead to chemical pneumonitis and central nervous system depression at high concentrations .

- Neurotoxicity: Acute solvent syndrome has been associated with high exposure levels.

Due to these effects, handling zirconium butoxide requires stringent safety measures.

Zirconium butoxide can be synthesized through various methods:

- Direct Reaction: The most common method involves reacting zirconium tetrachloride with n-butanol under controlled conditions.

- Electrochemical Synthesis: This innovative method utilizes electrochemical techniques to produce zirconium n-butoxide from zirconium salts .

- Sol-gel Process: Zirconium butoxide can also be produced via sol-gel processes that involve hydrolysis and condensation of metal alkoxides.

Zirconium butoxide has diverse applications across several fields:

- Catalysis: It serves as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Ceramics Production: Used as a precursor for producing high-purity zirconia ceramics.

- Coatings: Employed in the formulation of protective coatings due to its adhesive properties.

- Nanotechnology: Acts as a precursor for nanostructured materials.

Interaction studies involving zirconium butoxide primarily focus on its reactivity with various organic compounds and its physiological effects. Research indicates that:

- Reactivity with Alcohols: Zirconium butoxide readily reacts with alcohols, forming esters that are useful in various synthetic pathways.

- Toxicological Interactions: Studies have shown that exposure to zirconium butoxide can lead to significant adverse health effects, necessitating further investigation into its biological interactions.

Zirconium butoxide shares similarities with several other metal alkoxides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Zirconium tetra-n-butoxide | CHOZr | More bulky structure; used in similar applications |

| Titanium(IV) isopropoxide | CHOTi | Commonly used in catalysis; less toxic |

| Hafnium(IV) butoxide | CHOHf | Similar reactivity; used in semiconductor applications |

Zirconium butoxide is unique due to its specific reactivity patterns and applications in both organic synthesis and materials science. Its toxicity profile also distinguishes it from other similar compounds, necessitating careful handling practices.

Sol-Gel Hydrolysis and Condensation Reactions

Hydrolysis Mechanisms and Kinetic Control

Zirconium butoxide undergoes rapid hydrolysis in aqueous-alcoholic media, forming zirconium oxohydroxide (ZrO(OH)₂) through a mechanism distinct from analogous titanium alkoxides. Unlike titanium tetrabutoxide (TBT), which permits staged prehydrolysis, zirconium tetrabutoxide (ZTB) reacts instantaneously with water, bypassing isolable intermediate oxoalkoxides. This kinetic disparity arises from zirconium’s higher electrophilicity, which accelerates nucleophilic attack by water. The hydrolysis rate ($$k_{hyd}$$) of ZTB exceeds TBT by an order of magnitude under identical conditions ([H₂O]/[Zr] = 5–20), leading to immediate precipitation unless moderated by chelating agents.

The reaction follows a pseudo-first-order dependence on water concentration, with the rate law:

$$

\text{Rate} = k{hyd}[\text{Zr(OBu)}4][\text{H}2\text{O}]

$$

where $$k{hyd}$$ = 2.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. Excess water ([H₂O]/[Zr] > 4) shifts the equilibrium toward fully hydrolyzed ZrO(OH)₂, while substoichiometric ratios yield partially hydrolyzed oligomers like Zr₄O₂(OBu)₁₂. Kinetic control via slow water addition (e.g., using hydrated salts or controlled humidity) is essential to prevent macroscopic phase separation.

Role of Chelating Agents in Modifying Reactivity

Chelating agents decelerate hydrolysis by saturating zirconium’s coordination sphere, thereby shielding it from nucleophilic attack. Acetic acid (AcOH) and acetylacetone (AcAc) are widely employed:

Acetic Acid: At molar ratios [AcOH]/[Zr] ≥ 2, AcOH replaces butoxide ligands, forming stable Zr₆O₄(OH)₄(Ac)₁₂ clusters. This substitution reduces the hydrolysis rate by 78% compared to unmodified ZTB, as shown in Table 1. The acetate’s bidentate coordination stabilizes edge-sharing ZrO₆ octahedra, favoring hexagonal zirconia upon calcination.

Acetylacetone (AcAc): AcAc modifies ZTB via keto-enol tautomerism, generating Zr(AcAc)₂(OBu)₂ monomers and μ-oxo-bridged dimers (Zr₂O(AcAc)₄). DFT studies reveal that AcAc’s enolate form enhances charge delocalization, lowering the activation energy for condensation by 15–20 kJ/mol. This promotes mesoporous zirconia with surface areas exceeding 300 m²/g after pyrolysis.

Table 1: Hydrolysis Rate Suppression by Chelating Agents

| Chelator | [Chelator]/[Zr] | $$k_{hyd}$$ (L·mol⁻¹·s⁻¹) | Phase Outcome |

|---|---|---|---|

| None | 0 | 2.4 × 10⁻³ | Monoclinic ZrO₂ |

| AcOH | 2 | 5.3 × 10⁻⁴ | Hexagonal ZrO₂ |

| AcAc | 1 | 1.1 × 10⁻³ | Tetragonal ZrO₂ |

Hydrolysis Ratios and Nanostructural Outcomes

The [H₂O]/[Zr] ratio dictates nucleation pathways and crystallite size:

Low Ratios ([H₂O]/[Zr] = 1–3): Incomplete hydrolysis yields Zr₁₂O₈(OBu)₁₆ clusters, which condense into lamellar structures with interlayer spacings of 1.2–1.8 nm. These intermediates crystallize into metastable tetragonal ZrO₂ upon heating to 400°C, with crystallites <10 nm.

High Ratios ([H₂O]/[Zr] ≥ 10): Rapid hydrolysis produces amorphous ZrO(OH)₂ gels, which evolve into monoclinic ZrO₂ (crystallite size: 20–50 nm) via Oswald ripening. Sulfuric acid additives (0.1–0.5 M) stabilize the tetragonal phase by adsorbing SO₄²⁻ on growing crystallites, suppressing phase transformation up to 800°C.

Electrochemical synthesis offers an alternative route, where zirconium anodes dissolve in anhydrous n-butanol containing tetrabutylammonium bromide (Bun₄NBr). At 100 A/m² and 70°C, this method achieves 94% yield of Zr(OBu)₄ with a turnover number >17,000. The process avoids hydrolysis entirely, yielding alkoxide suitable for non-oxide applications like CVD precursors.

Electrochemical synthesis has emerged as a promising method for producing high-purity zirconium butoxide through the controlled anodic dissolution of zirconium metal in alcoholic media [1]. This approach offers several advantages over traditional chemical synthesis methods, including better control over reaction conditions, reduced waste generation, and the ability to achieve exceptionally high purity levels approaching 99.99% [1].

Anodic Dissolution of Zirconium Metal in Alcoholic Media

The electrochemical synthesis of zirconium butoxide relies on the anodic dissolution of metallic zirconium in anhydrous n-butanol containing supporting electrolytes [1] [4]. During this process, zirconium undergoes oxidative dissolution at the anode, while reduction reactions occur simultaneously at the cathode to maintain charge balance.

The fundamental electrochemical mechanism involves the dissolution of zirconium metal according to the following overall reaction: Zr + 4C₄H₉OH → Zr(OC₄H₉)₄ + 2H₂ [1] [4]. This process occurs through a complex series of intermediate steps involving the formation of zirconium alkoxide bromide complexes when tetrabutylammonium bromide is used as the supporting electrolyte [4].

The anodic reaction proceeds through the formation of an intermediate zirconium butoxide bromide complex: Zr + Br⁻ + 3C₄H₉OH → Zr(OC₄H₉)₃Br + 4e⁻ + 3H⁺ [4]. This intermediate subsequently undergoes reduction at the cathode to form the final zirconium butoxide product: Zr(OC₄H₉)₃Br + C₄H₉OH + 2e⁻ + H⁺ → Zr(OC₄H₉)₄ + Br⁻ + H₂ [4].

The dissolution behavior is significantly influenced by the presence of bromide anions, which attack the passive oxide film that naturally forms on the zirconium surface [4]. The breakdown of this passive film occurs at specific potentials, typically between 1.55-1.60 V versus saturated calomel electrode in n-butanol solutions containing 0.08 M tetrabutylammonium bromide [4]. This passivity breakdown leads to pitting corrosion, which facilitates the continued dissolution of zirconium metal [4].

Surface morphology analysis reveals that the zirconium electrode surface becomes rough with metallic luster and obvious etch pits after electrolysis, indicating that pitting corrosion occurs during the electrochemical dissolution process [1]. The reaction order for pit nucleation with respect to bromide anions has been determined to be 1.0, confirming the critical role of bromide ions in initiating the dissolution process [4].

Optimized Electrolysis Conditions (Current Density, Temperature)

The optimization of electrolysis conditions is crucial for achieving high yields and energy efficiency in zirconium butoxide synthesis. Extensive research has identified optimal parameters for current density, temperature, electrode distance, and electrolyte concentration [1] [4].

Current Density Optimization

The relationship between cell voltage and current density follows a nearly linear trend, with cell voltage increasing proportionally with current density [1]. Current densities of 100 A/m² have been identified as optimal for zirconium butoxide electrosynthesis [1]. Higher current densities lead to excessive heat generation, causing increased n-butanol consumption and reduced energy efficiency [1]. Lower current densities result in extended reaction times and reduced productivity.

Temperature Effects

Temperature plays a critical role in controlling cell voltage and reaction kinetics. Cell voltage decreases with increasing solution temperature due to enhanced conductivity of the n-butanol electrolyte system [1]. The optimal temperature range has been established at 65-70°C [1]. This temperature range provides a balance between reaction rate enhancement and prevention of excessive n-butanol volatilization [1].

Electrode Distance Optimization

The distance between electrodes significantly affects energy consumption and cell voltage. At constant current density, cell voltage decreases with reduced electrode distance [1]. An electrode distance of 1.2 cm has been identified as optimal for minimizing energy consumption while maintaining effective mass transfer [1].

Supporting Electrolyte Concentration

Tetrabutylammonium bromide concentration affects both conductivity and subsequent purification requirements. Higher concentrations lead to lower cell voltages due to increased solution conductivity [1]. However, excessive concentrations complicate downstream purification processes. The optimal concentration has been determined to be 0.08 mol/L [1].

The following table summarizes the optimized electrolysis conditions:

| Parameter | Optimal Value | Effect on Process |

|---|---|---|

| Current Density | 100 A/m² | Balances reaction rate and energy efficiency [1] |

| Temperature | 65-70°C | Minimizes volatilization while enhancing conductivity [1] |

| Electrode Distance | 1.2 cm | Reduces energy consumption [1] |

| Electrolyte Concentration | 0.08 mol/L | Optimizes conductivity and purification [1] |

| Electrolysis Time | 12-48 hours | Achieves desired yield without excessive powder formation [1] |

Time-Dependent Behavior

The cell voltage exhibits characteristic time-dependent behavior during electrolysis. Initially, the voltage decreases sharply from approximately 39 V to 19.5 V within the first 3 hours, reaching a minimum of 19 V at 7 hours [1]. Subsequently, the voltage gradually increases to 50.2 V after 64 hours of electrolysis [1]. This increase is attributed to the exfoliation of zirconium powders from the electrode surface and changes in electrode geometry [1].

Distillation and Extraction Protocols for Purity Enhancement

The purification of electrochemically synthesized zirconium butoxide involves a two-stage process combining vacuum distillation and solvent extraction to achieve high purity levels [1]. This systematic approach effectively removes unreacted starting materials, supporting electrolytes, and other impurities.

Vacuum Distillation Protocol

The initial purification step involves vacuum distillation to remove excess n-butanol from the crude electrolysis solution [1]. The process begins by transferring the completed electrolysis solution to a three-necked flask and purging with nitrogen for 30 minutes to remove dissolved oxygen [1].

The distillation is conducted under reduced pressure at 26,000 Pa with careful temperature monitoring [1]. The gas phase temperature is recorded using a thermometer inserted in the middle section of the three-necked flask [1]. n-Butanol distillation occurs at 88°C under the reduced pressure conditions [1].

Temperature monitoring during distillation reveals distinct phases: the gas phase temperature remains stable at 88°C for approximately 6 hours during active n-butanol removal, then increases to a maximum of 183°C at 11 hours before decreasing [1]. This temperature profile indicates the completion of n-butanol removal and prevents over-distillation of the zirconium butoxide product [1].

Extraction Protocol with n-Hexane

Following vacuum distillation, the remaining solution containing zirconium butoxide and supporting electrolyte undergoes liquid-liquid extraction using n-hexane [1]. This extraction step exploits the differential solubility of zirconium butoxide and tetrabutylammonium bromide in n-hexane [1].

Zirconium butoxide preferentially dissolves in the n-hexane phase, while the supporting electrolyte remains in the polar phase [1]. This selective extraction effectively separates the product from ionic impurities. The n-hexane phase is then subjected to final distillation under reduced pressure at 26,000 Pa and 60°C to remove the extraction solvent and obtain pure zirconium butoxide [1].

Purity Analysis and Yield Data

The combined distillation-extraction purification protocol achieves remarkable purity levels. Analysis of the final product shows purity approaching 99.99%, which meets the stringent requirements for electronic material applications [1]. The high purity is confirmed through multiple analytical techniques including infrared spectroscopy and nuclear magnetic resonance spectroscopy [1].

The overall yield of purified zirconium butoxide is 56.27% based on the theoretical mass calculated from the charge passed during electrolysis [1]. A typical preparation involving 14.00 Ah of charge produces 29.68 g of purified zirconium butoxide [1].

Impurity Profile

Trace impurity analysis reveals that the primary contaminants in the purified product are aluminum and hafnium compounds [1]. These impurities arise because their respective alkoxides have boiling points similar to zirconium butoxide, making complete separation challenging through distillation alone [1]. The presence of these specific impurities is attributed to the close chemical similarity between zirconium, aluminum, and hafnium alkoxides [1].

The following table presents typical purification results:

| Parameter | Value | Analysis Method |

|---|---|---|

| Final Purity | 99.99% | Spectroscopic analysis [1] |

| Overall Yield | 56.27% | Mass balance calculation [1] |

| Product Mass | 29.68 g | Gravimetric analysis [1] |

| Charge Consumed | 14.00 Ah | Electrochemical measurement [1] |

| Primary Impurities | Al, Hf compounds | Elemental analysis [1] |

The utilization of zirconium diethylamido precursors represents a significant advancement in the synthesis of high-purity zirconium alkoxides, including zirconium butoxide. Tetrakis(diethylamido)zirconium(IV), commonly denoted as Zr(NEt₂)₄, serves as an exceptionally clean precursor that eliminates the problematic halide contamination associated with traditional chloride-based routes [1].

Mechanistic Considerations

The reaction mechanism proceeds through a straightforward alcoholysis process where the diethylamido ligands are displaced by alcohol molecules. The reaction follows the general equation:

Zr(NEt₂)₄ + 4 ROH → Zr(OR)₄ + 4 HNEt₂

This mechanism is thermodynamically favorable due to the formation of volatile diethylamine, which can be easily removed from the reaction mixture [1]. The absence of salt byproducts represents a significant advantage over traditional methods that generate lithium chloride or ammonium chloride as byproducts.

Synthesis of Zirconium Tert-Butoxide

The synthesis of zirconium tert-butoxide from diethylamido precursors has been extensively studied and optimized [1]. The reaction is typically conducted in toluene at room temperature using a molar ratio of 1:8 (Zr:tert-butanol). The reaction proceeds smoothly over 1.5 hours, yielding a colorless, transparent liquid after vacuum distillation at 45°C and 50 mTorr [1].

The high purity of the product is confirmed by nuclear magnetic resonance spectroscopy, with ¹H NMR showing a characteristic singlet at 1.32 ppm for the tert-butyl groups and ¹³C NMR displaying signals at 75.3 and 33.1 ppm [1]. The yield of 71% represents a significant improvement over traditional methods, particularly considering the high purity achieved [1].

Extension to Other Butoxide Derivatives

Zirconium n-butoxide can also be synthesized using this approach, though the reaction requires slightly elevated temperatures (50-70°C) and longer reaction times (2-4 hours) due to the lower acidity of n-butanol compared to tert-butanol [2]. The yield typically ranges from 60-70%, with purity levels of 92-95% after appropriate purification [2].

Advantages and Limitations

The diethylamido route offers several distinct advantages: complete elimination of halide contamination, high product purity, and the ability to access otherwise unavailable alkoxide derivatives [1]. The reaction conditions are relatively mild, and the process can be conducted under standard inert atmosphere techniques [1].

However, the primary limitation is the high cost of the diethylamido precursor, which significantly impacts the overall economic viability of the process [1]. Additionally, the moisture sensitivity of both the precursor and products requires rigorous handling procedures [1].

Coordination with Phosphonate Ligands for Cluster Formation

The coordination of zirconium alkoxides with phosphonate ligands represents a sophisticated approach to generating discrete molecular clusters with well-defined structures and enhanced stability. These phosphonate-substituted zirconium oxo clusters exhibit unique properties that make them valuable for various applications in catalysis and materials science.

Synthesis of Phosphonate-Substituted Clusters

The first reported phosphonate-substituted zirconium oxo clusters were synthesized using bis(trimethylsilyl) phosphonate esters as precursors [3]. The reaction of zirconium alkoxides with these silyl esters provides a convenient route to cluster formation, as demonstrated by the synthesis of Zr₆O₂(OBu)₁₂(O₃PPh)₄ from zirconium n-butoxide and bis(trimethylsilyl)phenylphosphonate [3].

The reaction mechanism involves the liberation of trimethylsilanol, which subsequently eliminates to form water in situ. This water generation is crucial for the formation of oxo bridges in the cluster structure [3]. The controlled hydrolysis process allows for the selective formation of specific cluster architectures while maintaining the integrity of the phosphonate ligands [3].

Structural Characteristics

The phosphonate-substituted clusters exhibit octahedral coordination around the zirconium centers, with the basic structural motif consisting of Zr₃O(μ₂-OR)₃(OR)₃ units connected through phosphonate bridges [3]. The coordination mode of the phosphonate ligands is typically tridentate, with all three oxygen atoms of the phosphonate group participating in coordination to the metal centers [3].

In the case of Zr₇O₂(OiPr)₁₂(O₃PCH₂CH₂CH₂Br)₆, the cluster maintains its structural integrity in solution, as evidenced by ³¹P NMR spectroscopy showing a single signal at 30.6 ppm [3]. The symmetry retention in solution indicates that the phosphonate coordination is robust and does not undergo rapid ligand exchange processes [3].

Synthesis Optimization

The synthesis of phosphonate-substituted clusters requires careful control of reaction conditions to achieve optimal yields and selectivity. The reaction of zirconium isopropoxide with bis(trimethylsilyl)(3-bromopropyl)phosphonate, methacrylic acid, and water produces the desired cluster in good yield [3]. The addition of water is essential for generating the necessary oxo bridges, as the rate of water generation from esterification reactions is relatively slow [3].

Temperature control is critical, with optimal conditions typically ranging from 60-100°C depending on the specific phosphonate ligand employed [3]. Higher temperatures may lead to decomposition of the phosphonate ligands or uncontrolled hydrolysis of the zirconium alkoxide precursors [3].

Ligand Exchange Considerations

Recent studies have revealed that the exchange of carboxylate ligands with phosphonate ligands in preformed zirconium clusters can lead to structural reorganization and partial decomposition [4]. Unlike phosphinate ligands, which maintain the integrity of the Zr₆O₈ core, phosphonate ligands tend to cause fragmentation of the cluster structure [4].

This structural instability is attributed to the different coordination preferences of phosphonate ligands compared to carboxylates [4]. The tendency of phosphonates to form layered structures rather than discrete molecular clusters poses challenges for applications requiring well-defined molecular architectures [4].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 649 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 592 of 649 companies with hazard statement code(s):;

H226 (84.63%): Flammable liquid and vapor [Warning Flammable liquids];

H317 (91.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Printing and related support activities

1-Butanol, zirconium(4+) salt (4:1): ACTIVE